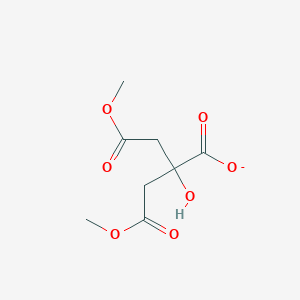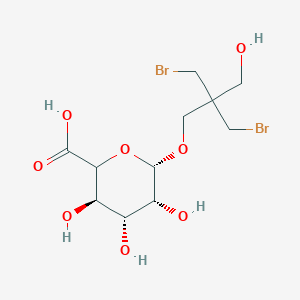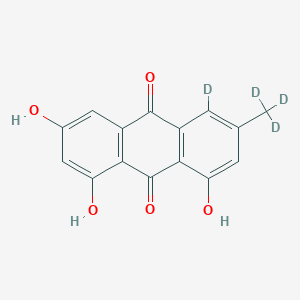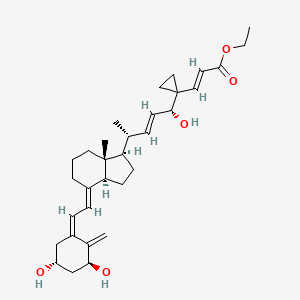![molecular formula C148H239ClN44O42 B1141352 [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT CAS No. 102805-45-8](/img/new.no-structure.jpg)
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is specifically designed to study the structure-activity relationships and receptor interactions of VIP in different species, including humans, pigs, and rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥97% .
Chemical Reactions Analysis
Types of Reactions
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study the effects on biological activity and receptor binding
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is extensively used in scientific research due to its ability to interact with VIP receptors. Its applications include:
Chemistry: Studying peptide synthesis, structure-activity relationships, and receptor binding.
Biology: Investigating the role of VIP in physiological processes such as vasodilation, smooth muscle relaxation, and neurotransmission.
Medicine: Exploring potential therapeutic uses in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.
Industry: Developing peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Vasoactive Intestinal Peptide (VIP): The natural form of the peptide with similar physiological effects.
[D-PHE(2)]-VASOACTIVE INTESTINAL PEPTIDE: Another synthetic analog used for studying receptor interactions.
[L-ALA(4)]-VASOACTIVE INTESTINAL PEPTIDE: A modified peptide with altered receptor binding properties
Uniqueness
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is unique due to the specific substitutions at positions 6 and 17, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships and therapeutic potential of VIP analogs .
Properties
CAS No. |
102805-45-8 |
|---|---|
Molecular Formula |
C148H239ClN44O42 |
Molecular Weight |
3342.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)










